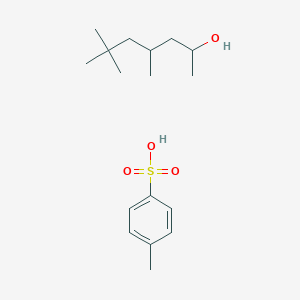![molecular formula C20H36O4 B14662672 1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane CAS No. 38734-12-2](/img/structure/B14662672.png)
1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane is a chemical compound with the molecular formula C20H36O4 and a molar mass of 340.504 g/mol . . It is a member of the dispiro compounds, which are characterized by two spiro-connected rings.
Métodos De Preparación
The synthesis of 1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane typically involves the reaction of cyclohexadecane-1,9-dione with ethylene glycol under acidic conditions to form the bis(ethylene ketal) derivative . The reaction conditions often include the use of a strong acid catalyst such as p-toluenesulfonic acid and a solvent like toluene to facilitate the removal of water formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the ketal groups back to the corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the ketal carbon atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of spirocyclic systems.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane involves its interaction with molecular targets such as enzymes or receptors. The ketal groups can undergo hydrolysis under acidic or basic conditions, releasing the corresponding diols, which can then interact with biological targets. The specific pathways involved depend on the particular application and the nature of the target molecules.
Comparación Con Compuestos Similares
1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane can be compared with other similar compounds such as:
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane: This compound has a similar spirocyclic structure but with fewer carbon atoms and different ring sizes.
Cyclohexadecane-1,9-dione bis(ethylene ketal): This is another name for this compound, highlighting its ketal functional groups.
The uniqueness of this compound lies in its specific ring structure and the presence of multiple ketal groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
38734-12-2 |
|---|---|
Fórmula molecular |
C20H36O4 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1,4,14,17-tetraoxadispiro[4.7.413.75]tetracosane |
InChI |
InChI=1S/C20H36O4/c1-3-7-11-19(21-15-16-22-19)13-9-5-2-6-10-14-20(12-8-4-1)23-17-18-24-20/h1-18H2 |
Clave InChI |
LAGFFXOAJQCRNL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2(CCCCCCCC3(CCC1)OCCO3)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


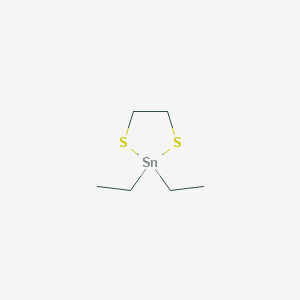
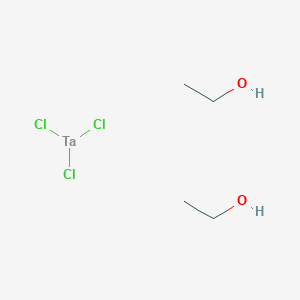
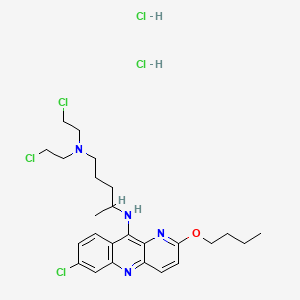
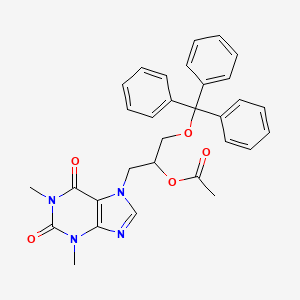

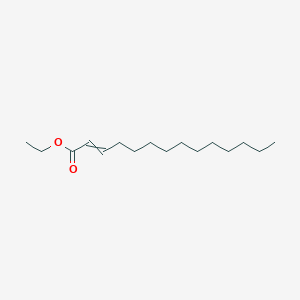
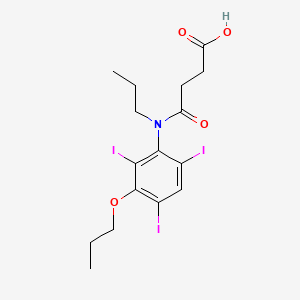
![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)
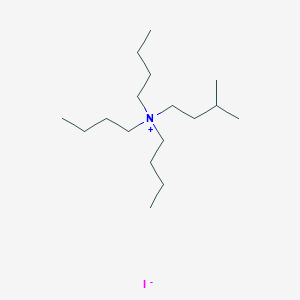


![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)
![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
